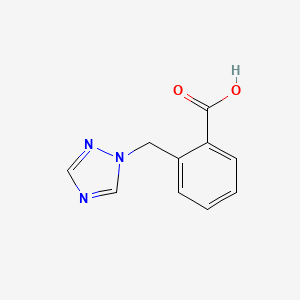

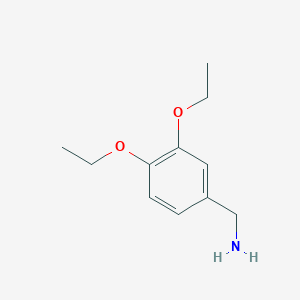

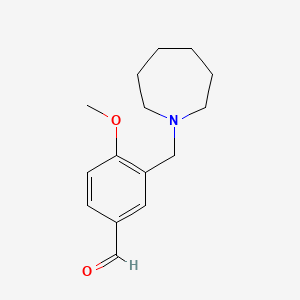

![molecular formula C12H17FN2 B1307085 1-(3-Fluoro-benzyl)-[1,4]diazepane CAS No. 749830-96-4](/img/structure/B1307085.png)

1-(3-Fluoro-benzyl)-[1,4]diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Fluoro-benzyl)-[1,4]diazepane” is a biochemical used for proteomics research . It has a molecular formula of C12H17FN2 and a molecular weight of 208.28 .

Molecular Structure Analysis

The molecular structure of “1-(3-Fluoro-benzyl)-[1,4]diazepane” is characterized by a benzyl group attached to a diazepane ring with a fluorine atom on the benzyl group .Scientific Research Applications

Biocatalysis and Organic Chemistry

1-(3-Fluoro-benzyl)-[1,4]diazepane is used in the field of biocatalysis and organic chemistry . It’s involved in the process of imine reductase-catalyzed intramolecular asymmetric reductive amination .

Method of Application

The process involves the use of various commercial chemicals and reagents for molecular biology . The genes of the IREDs were synthesized with codons optimized for expression in E. coli . Synthetic IRED genes were further cloned into the NdeI/EcoRI sites of pET28a, and the resulting plasmids pET28a-IR2-48 were transformed into E. coli BL21 (DE3) for overexpression of N-terminal 6×His-tagged fusion proteins .

Results and Outcomes

The study doesn’t provide specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane. However, it’s implied that the compound plays a crucial role in the described biocatalytic process .

Proteomics Research

1-(3-Fluoro-benzyl)-[1,4]diazepane is used in the field of proteomics research .

Method of Application

The specific method of application in proteomics research is not detailed in the source .

Results and Outcomes

The source does not provide specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane in proteomics research .

Free Radical Bromination

1-(3-Fluoro-benzyl)-[1,4]diazepane can be involved in free radical bromination reactions at the benzylic position .

Method of Application

The process involves the use of N-bromosuccinimide (NBS) for the initiation of the reaction . The NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen from the benzylic position to form succinimide (SH) and a benzylic radical .

Results and Outcomes

The specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane in free radical bromination are not detailed in the source .

Synthesis of Rubber

Benzene and its derivatives, which include 1-(3-Fluoro-benzyl)-[1,4]diazepane, can be used in the synthesis of rubber .

Method of Application

The specific method of application in rubber synthesis is not detailed in the source .

Results and Outcomes

The source does not provide specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane in rubber synthesis .

Stereoselective Synthesis

1-(3-Fluoro-benzyl)-[1,4]diazepane can be involved in a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes for the direct stereoselective synthesis of 1,4-diazepane derivatives .

Method of Application

Various reaction conditions were tested, including an efficient, user-friendly solvent- and catalyst-free procedure .

Results and Outcomes

The specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane in stereoselective synthesis are not detailed in the source .

properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVOCHQLYVTSTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-benzyl)-[1,4]diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

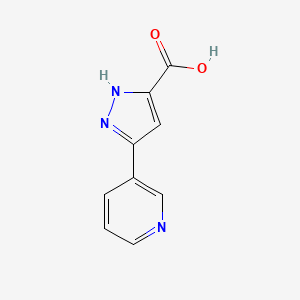

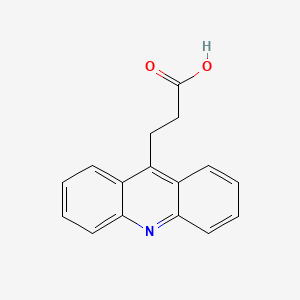

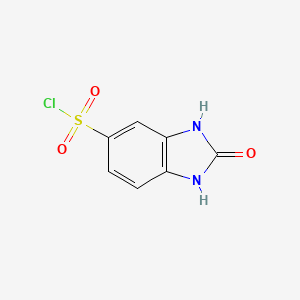

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)

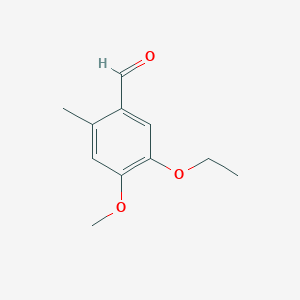

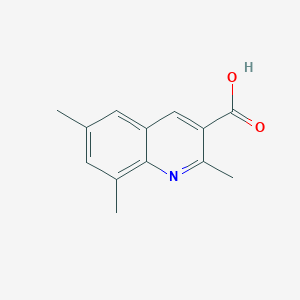

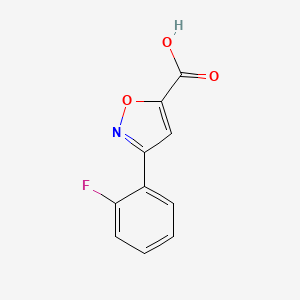

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)

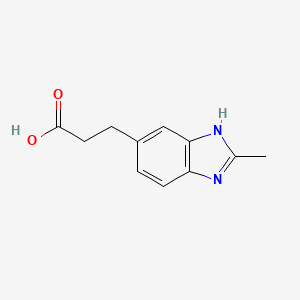

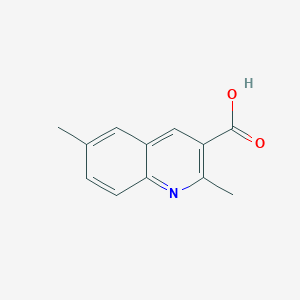

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)